molecular formula C19H17N3O B5833497 N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine

N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine

Cat. No. B5833497
M. Wt: 303.4 g/mol
InChI Key: DOJZNDOAHWFZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MI-773 has been shown to selectively inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for the regulation of cell cycle and apoptosis.

Mechanism of Action

N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine selectively binds to the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. By inhibiting the activity of MDM2, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine prevents the degradation of p53 and promotes its activation. The activation of p53 leads to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to inhibit tumor growth in mouse models of breast cancer and leukemia. N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is its selectivity for the p53-MDM2 interaction, which minimizes off-target effects. In addition, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy. However, one of the limitations of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. In addition, further studies are needed to determine the optimal dosing and administration of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine in animal models and clinical trials. Finally, the potential use of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored.

Synthesis Methods

The synthesis of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine involves the reaction of 4-methoxy-1-naphthaldehyde and 4-chloroaniline to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine. The overall yield of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is approximately 30%.

Scientific Research Applications

N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 interaction is a critical pathway for the regulation of cell cycle and apoptosis, and the inhibition of this pathway has been shown to induce tumor cell death. N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to selectively inhibit the activity of the p53-MDM2 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.

properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-23-19-9-6-13(16-4-2-3-5-17(16)19)11-20-15-7-8-18-14(10-15)12-21-22-18/h2-10,12,20H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJZNDOAHWFZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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